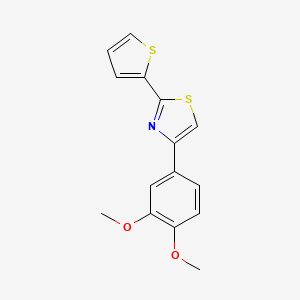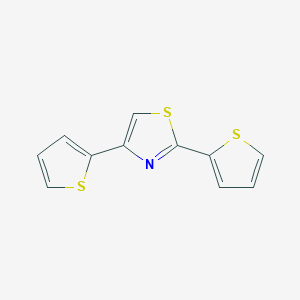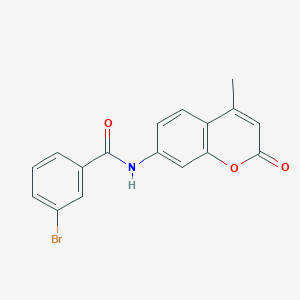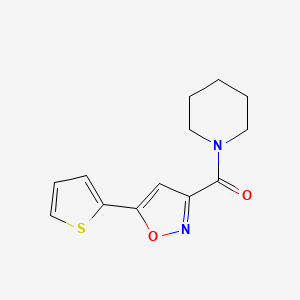
2-溴吡啶-5-硼酸
描述
2-Bromopyridine-5-boronic acid is an organoboron compound with the molecular formula C5H5BBrNO2. It is a derivative of pyridine, where the boronic acid group is attached to the 5-position and a bromine atom is attached to the 2-position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
科学研究应用
2-Bromopyridine-5-boronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
2-Bromopyridine-5-boronic acid, also known as (6-bromopyridin-3-yl)boronic Acid, is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the organic groups involved in the reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 2-Bromopyridine-5-boronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key pathway affected by 2-Bromopyridine-5-boronic acid . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The primary result of 2-Bromopyridine-5-boronic acid’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The efficacy and stability of 2-Bromopyridine-5-boronic acid are influenced by environmental factors such as temperature and the presence of moisture . For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the reaction conditions for the Suzuki–Miyaura cross-coupling are exceptionally mild and functional group tolerant , suggesting that the compound’s action can be effectively carried out in a variety of environments.
生化分析
Biochemical Properties
2-Bromopyridine-5-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers to the palladium complex, forming a new carbon-carbon bond . The interaction between 2-Bromopyridine-5-boronic acid and palladium catalysts is crucial for the efficiency of these reactions.
Molecular Mechanism
At the molecular level, 2-Bromopyridine-5-boronic acid exerts its effects through its interaction with palladium catalysts in Suzuki-Miyaura cross-coupling reactions. The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination . During oxidative addition, the palladium catalyst forms a complex with the bromine atom of 2-Bromopyridine-5-boronic acid. In the transmetalation step, the boronic acid group transfers to the palladium complex, and finally, reductive elimination releases the newly formed carbon-carbon bond.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Bromopyridine-5-boronic acid in laboratory settings are essential for its effective use in biochemical reactions. This compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature and the presence of moisture
Metabolic Pathways
The metabolic pathways involving 2-Bromopyridine-5-boronic acid are not well-characterized. Its role in Suzuki-Miyaura cross-coupling reactions suggests that it may interact with various enzymes and cofactors involved in these processes
Transport and Distribution
Its solubility in methanol suggests that it may be transported and distributed through aqueous environments within cells
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromopyridine-5-boronic acid can be synthesized through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal, followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of pyridine derivatives using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of 2-Bromopyridine-5-boronic acid typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Types of Reactions:
Suzuki-Miyaura Coupling: 2-Bromopyridine-5-boronic acid is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The bromine atom in 2-Bromopyridine-5-boronic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
相似化合物的比较
- 2-Bromo-5-pyridinylboronic acid
- 6-Bromo-3-pyridinylboronic acid
- 5-Bromopyridine-2-boronic acid MIDA ester
Comparison: 2-Bromopyridine-5-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers unique advantages in terms of its ability to participate in Suzuki-Miyaura coupling reactions and its utility in the synthesis of complex organic molecules .
属性
IUPAC Name |
(6-bromopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYWDUVHAPHGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376380 | |
| Record name | 2-Bromopyridine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223463-14-7 | |
| Record name | 2-Bromopyridine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromopyridine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of (6-bromopyridin-3-yl)boronic acid and its corresponding ester derivative?
A1: (6-Bromopyridin-3-yl)boronic acid (also known as 2-Bromopyridine-5-boronic acid) and its ester derivative, 2-(6-bromopyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are bifunctional building blocks. This means they possess two reactive groups capable of participating in chemical reactions. The research by [] focuses on comparing these two compounds. While the study found that the C-B bond lengths in both compounds were similar, a significant difference in stability was observed. This suggests factors beyond bond length contribute to the overall stability of these molecules. []
Q2: How does the crystal packing of (6-bromopyridin-3-yl)boronic acid differ from its ester derivative and what implications might this have on their reactivity?
A2: The study by [] highlights a key distinction between (6-bromopyridin-3-yl)boronic acid and its ester derivative: their crystal packing. The boronic acid molecules interact in their crystal structure through hydrogen bonds, while the ester derivative primarily exhibits van der Waals interactions. [] This difference in intermolecular forces can influence factors like solubility and reactivity, making the acid potentially more amenable to reactions where hydrogen bonding plays a role.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-cyano-7-(furan-2-ylmethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]furan-2-carboxamide](/img/structure/B1223843.png)
![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1223849.png)


![N-[2-(1-cyclohexenyl)ethyl]-1-phenyl-5-tetrazolamine](/img/structure/B1223852.png)
![[2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 2-acetamido-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1223853.png)



![2-[[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino]acetonitrile](/img/structure/B1223858.png)
![N-[4-[[4-(4-acetamidoanilino)-6-(4-ethyl-1-piperazinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B1223860.png)


![2-(Phenylmethyl)-5-[4-(phenylmethyl)-1-piperidinyl]-4-oxazolecarbonitrile](/img/structure/B1223865.png)
